2-(2-Chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile
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Overview
Description
2-(2-chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-(2-Chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is involved in the synthesis of various chemical derivatives. Itaya et al. (1997) described the synthesis of minor ring-opened products from 1-Methyl-5-(methylamino)imidazole-4-carbonitrile, which is structurally similar to the compound , demonstrating its potential in creating diverse chemical structures (Itaya, Kanai, Iwata, & Azuma, 1997).
Biological Evaluation
The compound has been used in the synthesis of heterobicyclic systems with biological significance. Abdel-Monem (2004) synthesized derivatives containing 1,2,4-triazolo/pyridinone moieties, starting from similar chlorophenyl carbonitriles, and evaluated their antimicrobial activity (Abdel-Monem, 2004).
Antifungal Activity
The synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit from similar compounds has shown significant antifungal activity. Zheng Yu-gu (2015) demonstrated this application, highlighting the compound's potential in developing antifungal agents (Zheng Yu-gu, 2015).
Reactivity and Properties
Kornienko et al. (2014) explored the reactivity of chlorinated oxazole derivatives, which is relevant for understanding the chemical behavior and potential applications of this compound in various reactions (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Monoamine Oxidase Inactivation
Gates and Silverman (1989) studied the mechanism of monoamine oxidase inactivation by derivatives similar to this compound. Their research contributes to understanding how such compounds interact with biological systems, particularly in the context of enzyme inhibition (Gates & Silverman, 1989).
Properties
Molecular Formula |
C11H8ClN3O |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H8ClN3O/c1-14-11-9(6-13)15-10(16-11)7-4-2-3-5-8(7)12/h2-5,14H,1H3 |
InChI Key |
XDZDENBDOGWINS-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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